molecular formula C20H16BrN3O3 B11540198 3-bromo-N-[2-({(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}carbonyl)phenyl]benzamide

3-bromo-N-[2-({(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}carbonyl)phenyl]benzamide

Cat. No.: B11540198
M. Wt: 426.3 g/mol
InChI Key: QVQKGRXNBTZASV-WSDLNYQXSA-N
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Description

3-BROMO-N-(2-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromine atom, a furan ring, and a hydrazinecarbonyl group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-N-(2-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-bromobenzoyl chloride with hydrazine to form 3-bromo-N’-hydrazinobenzamide. This intermediate is then reacted with 5-methylfuran-2-carbaldehyde under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-BROMO-N-(2-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

3-BROMO-N-(2-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-BROMO-N-(2-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinecarbonyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the furan ring may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N,N-dimethylaniline: Another brominated benzamide with different substituents.

    3-Bromo-N-(3-{N’-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide: A structurally similar compound with a dimethoxyphenyl group.

Uniqueness

3-BROMO-N-(2-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is unique due to its combination of a bromine atom, a furan ring, and a hydrazinecarbonyl group. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H16BrN3O3

Molecular Weight

426.3 g/mol

IUPAC Name

2-[(3-bromobenzoyl)amino]-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C20H16BrN3O3/c1-13-9-10-16(27-13)12-22-24-20(26)17-7-2-3-8-18(17)23-19(25)14-5-4-6-15(21)11-14/h2-12H,1H3,(H,23,25)(H,24,26)/b22-12+

InChI Key

QVQKGRXNBTZASV-WSDLNYQXSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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